Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core linked to a phenyl-substituted piperidine carboxylate scaffold. This structure combines aromatic, heterocyclic, and alicyclic moieties, which are common in pharmacologically active molecules. The compound’s synthesis involves multi-step reactions, including cyclization and substitution steps, as inferred from analogous pathways in related derivatives (e.g., triazole-based syntheses in ) .
Properties
IUPAC Name |
ethyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-2-26-18(25)14-8-10-22(11-9-14)15(13-6-4-3-5-7-13)16-17(24)23-19(27-16)20-12-21-23/h3-7,12,14-15,24H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAFKLCHIYDMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazole core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Process optimization techniques, such as continuous flow chemistry, can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like alkyl halides.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new chemical entities.
Biology: Research in biology has explored the potential biological activities of this compound, including its effects on various cellular processes and pathways.
Medicine: In medicine, Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate has shown promise in preclinical studies for its therapeutic potential. It may be investigated for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In industry, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications, including drug discovery and material science.
Mechanism of Action
The mechanism by which Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives, differing primarily in substituents on the phenyl ring or thiazolo-triazole core. Key analogues include:
Pharmacological and Physicochemical Properties
- Bioactivity: The phenyl-substituted derivative (target compound) lacks direct bioactivity data in the provided evidence.
- Solubility and Stability: Fluorinated derivatives (e.g., 3-fluorophenyl in ) exhibit improved metabolic stability compared to non-fluorinated counterparts, a critical factor in drug design .
- Synthetic Yield : Triazole derivatives synthesized via reflux with triethylorthoformate () achieve yields up to 75%, indicating efficient pathways for analogous compounds .
Crystallographic and Conformational Analysis
- Bond Lengths : In triazole derivatives (e.g., ), shortened C–N bonds (1.348–1.366 Å) indicate electron delocalization, stabilizing the heterocyclic core .
- Hydrogen Bonding : Intramolecular C–H⋯O and intermolecular C–H⋯N interactions () enhance crystal packing stability, a feature likely shared by the target compound .
- Software Tools : SHELX and ORTEP-3 () are widely used for refining crystal structures of similar heterocycles, ensuring accurate conformational analysis .
Optimization Challenges :
- Regioselectivity : Control of substituent positions on fused thiazolo-triazole rings requires precise reaction conditions.
- Purification : Silica gel chromatography () or recrystallization () is critical for isolating pure products.
Biological Activity
Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 476.5 g/mol. The compound features a piperidine ring and a thiazolo[3,2-b][1,2,4]triazole moiety which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O6S |
| Molecular Weight | 476.5 g/mol |
| Key Functional Groups | Hydroxythiazole, Piperidine |
The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in disease pathways, particularly in the context of infectious diseases like tuberculosis.
Inhibition of Enzymatic Activity
Recent studies have focused on the compound's ability to inhibit the polyketide synthase (Pks13) enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the bacterial cell wall. Inhibiting Pks13 can lead to bacterial cell death and represents a novel therapeutic strategy against tuberculosis.
- IC50 Values : In vitro studies have shown sub-micromolar IC50 values for related compounds in inhibiting Pks13 activity, indicating strong potential for therapeutic application .
Case Studies and Research Findings
Several studies have explored the biological efficacy of this compound:
- Tuberculosis Treatment : A study demonstrated that analogs of this compound exhibited significant growth inhibition against M. tuberculosis strains with varying expression levels of Pks13. The findings suggested that modifications to the thiazole and piperidine structures could enhance potency and selectivity .
- Anti-Cancer Activity : Other research has indicated potential anti-cancer properties linked to this compound's ability to modulate signaling pathways involved in tumor growth. The presence of the piperidine group is believed to enhance cell permeability and bioavailability .
- Inflammatory Response Modulation : Preliminary investigations suggest that this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in vitro .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Inhibits Pks13 enzyme in M. tuberculosis |
| Anti-cancer | Modulates tumor growth signaling pathways |
| Anti-inflammatory | Reduces pro-inflammatory cytokine production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
